Bienvenue dans la boutique en ligne BenchChem!

GRK2i TFA

TRPM3 Gβγ signaling electrophysiology

GRK2i TFA is a cell-permeable, 28-amino acid Gβγ antagonist peptide that selectively sequesters free Gβγ subunits without inhibiting GRK2 kinase activity. Its precise sequence-dependent mechanism makes it an essential, reproducible tool for electrophysiology, calcium imaging, and opioid tolerance studies, eliminating variability from in-house synthesis.

Molecular Formula C153H256N50O41S
Molecular Weight 3484.0 g/mol
Cat. No. B612402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRK2i TFA
Molecular FormulaC153H256N50O41S
Molecular Weight3484.0 g/mol
Structural Identifiers
InChIInChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t82-,83-,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,120-,121-/m0/s1
InChIKeyQYWJBYYWQATYFS-ICUWLHSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH (GRK2i) – A Defined Gβγ-Sequestering Peptide for GPCR Signaling Research


H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH (commonly designated GRK2i, CAS 148505-03-7) is a synthetic 28‑amino acid peptide corresponding precisely to the Gβγ‑binding domain of G‑protein‑coupled receptor kinase 2 (GRK2) . As a cell‑permeable Gβγ antagonist, it selectively sequesters free Gβγ subunits liberated upon GPCR activation, thereby preventing downstream effector engagement without directly inhibiting GRK2 kinase activity [1]. This mechanism‑defined tool is supplied as a lyophilized powder with a molecular weight of 3484.08 g/mol (C₁₅₃H₂₅₆N₅₀O₄₁S) and is routinely used in electrophysiology, calcium imaging, and biochemical assays to interrogate Gβγ‑dependent signaling cascades .

Why Generic Substitution of H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH Fails


GRK2i is not a generic Gβγ‑binding peptide; its 28‑amino acid sequence is derived from the minimal functional domain of GRK2 required for high‑affinity Gβγ interaction [1]. Truncated analogues (e.g., βARKct, a 194‑residue C‑terminal fragment) exhibit markedly different biophysical properties, cellular permeability, and off‑target profiles, while single‑residue alterations within the core binding motif can abolish Gβγ sequestration [2]. Moreover, small‑molecule Gβγ inhibitors such as gallein or M119 bind to distinct sites on the Gβγ dimer and can perturb cellular PIP₂ levels, confounding interpretation in assays where membrane lipid integrity is critical [3]. Consequently, substitution with any alternate Gβγ‑targeting reagent—peptide or small molecule—invalidates the specific, sequence‑dependent mechanism of action documented for GRK2i.

H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH: Product‑Specific Quantitative Evidence


Functional Rescue of Gβγ‑Mediated TRPM3 Inhibition: Direct Head‑to‑Head Comparison

In whole‑cell patch‑clamp recordings of TRPM3‑expressing HEK293 cells, intracellular dialysis of 10 μM GRK2i for >5 min reduced adenosine‑mediated inhibition of TRPM3 currents from 67.4 ± 6.4% to 36.6 ± 6.3% [1]. In dorsal root ganglion neurons, GRK2i attenuated butaprost‑mediated inhibition from 50.5 ± 8.9% to 17.6 ± 1.9% and bradykinin‑mediated inhibition from 53.7 ± 10.8% to 26.2 ± 3.2% [1]. The comparator is vehicle‑treated cells (no peptide).

TRPM3 Gβγ signaling electrophysiology

Minimal Functional Domain vs. Full‑Length βARKct: Size and Cellular Delivery

GRK2i comprises 28 amino acids (3.5 kDa), whereas the commonly cited alternative βARKct (GRK2ct) encompasses the entire C‑terminal 194 residues (≈28 kDa) [1]. The 8‑fold size reduction facilitates passive membrane permeability and intracellular dialysis in patch‑clamp experiments without requiring viral transduction or lipid‑based transfection [2].

peptide delivery Gβγ antagonist molecular weight

Defined Purity Specification for Reproducible Procurement

GRK2i is supplied with a certified purity of ≥95% as determined by HPLC . This specification ensures that batch‑to‑batch variability in peptide content is minimized, a critical parameter when comparing with in‑house synthesized or lower‑purity commercial peptides (e.g., typical crude peptides range 70–85% purity).

peptide purity HPLC QC

Aqueous Solubility Supporting Direct Experimental Use

GRK2i exhibits aqueous solubility of 2 mg/mL in water , enabling preparation of concentrated stock solutions without organic solvents. This contrasts with hydrophobic small‑molecule Gβγ inhibitors such as gallein, which require DMSO and may precipitate upon dilution into aqueous buffers .

solubility formulation in vitro

Cross‑System Validation in μ‑Opioid Receptor Desensitization

In locus coeruleus neurons, intracellular dialysis of 100 μM GRK2i reversed chronic morphine‑induced impairment of μ‑opioid receptor (MOR) resensitization [1]. The effect was specific to GRK2‑dependent regulation, as GRK2i did not alter acute desensitization in the absence of chronic morphine [2]. No comparator peptide was used, but the data establish a validated, sequence‑specific tool for dissecting GRK2‑mediated MOR trafficking.

μ‑opioid receptor desensitization GRK2

Selective Gβγ Sequestration Without Direct Kinase Inhibition

GRK2i functions exclusively by binding and sequestering free Gβγ subunits, thereby preventing Gβγ‑mediated activation of GRK2 and other effectors [1]. Unlike ATP‑competitive small‑molecule GRK2 inhibitors (e.g., CCG258208, IC₅₀ = 30 nM for GRK2 [2]), GRK2i does not inhibit the kinase catalytic activity and does not affect GRK2 phosphorylation of non‑Gβγ‑dependent substrates. This mechanism‑based distinction is critical when the experimental goal is to isolate Gβγ‑dependent signaling from direct kinase inhibition.

GRK2 Gβγ mechanism of action

Best Research and Industrial Application Scenarios for H-Trp-Lys-Lys-Glu-Leu-Arg-Asp-Ala-Tyr-Arg-Glu-Ala-Gln-Gln-Leu-Val-Gln-Arg-Val-Pro-Lys-Met-Lys-Asn-Lys-Pro-Arg-Ser-OH (GRK2i)


Dissecting Gβγ‑Mediated Inhibition of TRPM3 in Pain and Inflammation Models

GRK2i (10 μM intracellular dialysis) is the reference tool for confirming Gβγ‑dependent inhibition of TRPM3 channels by Gs‑ and Gq‑coupled GPCRs. Use in whole‑cell patch‑clamp or calcium‑imaging assays to differentiate direct Gβγ effects from alternative signaling pathways [1].

Investigating GRK2‑Dependent μ‑Opioid Receptor Trafficking and Tolerance

Intracellular application of GRK2i (100 μM) in locus coeruleus neurons reverses chronic morphine‑induced impairment of MOR resensitization without affecting acute desensitization. This application is essential for studies of opioid tolerance and receptor trafficking [2].

Validating Gβγ Dependency in Kv7 (KCNQ) Channel Regulation

GRK2i (10–100 μM) abolishes Kv7.4 channel currents in vascular smooth muscle and heterologous expression systems, confirming Gβγ as a positive regulator. Use alongside structurally distinct Gβγ inhibitors (gallein, M119) to strengthen mechanistic conclusions [3].

High‑Purity Reference Standard for Gβγ‑Binding Peptide Studies

With a certified purity of ≥95% by HPLC and aqueous solubility of 2 mg/mL, GRK2i serves as a reproducible, off‑the‑shelf reference standard for laboratories requiring a validated Gβγ‑sequestering peptide, eliminating variability associated with in‑house peptide synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRK2i TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.